tert-butyl N-(benzylsulfamoyl)carbamate

Übersicht

Beschreibung

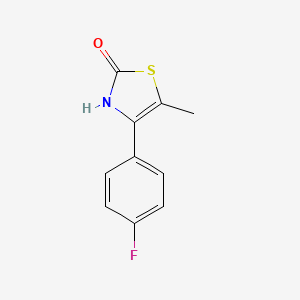

“tert-butyl N-(benzylsulfamoyl)carbamate” is a chemical compound with the molecular formula C12H18N2O4S . It has a molecular weight of 286.35 g/mol . The compound is also known by several other names, including “Carbamic acid, [[(phenylmethyl)amino]sulfonyl]-, 1,1-dimethylethyl ester” and "TERT-BUTYL 3-BENZYL-2,2-DIOXO-2LAMBDA6-DIAZATHIANE-1-CARBOXYLATE" .

Molecular Structure Analysis

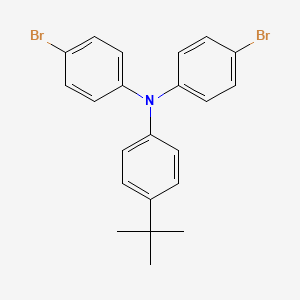

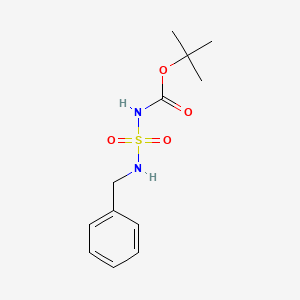

The compound has a complex structure that includes a carbamate group (O-CO-NH-) and a benzylsulfamoyl group . The InChI code for the compound is "InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)" .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 106 - 108 degrees Celsius . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Synthesis of Amines

tert-butyl N-(benzylsulfamoyl)carbamate: is often used as an intermediate in the synthesis of amines. Amines are fundamental to the development of pharmaceuticals and bioactive molecules. The compound’s ability to introduce a protecting group that can be selectively removed allows for the stepwise construction of complex amine structures.

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis strategies. For example, it can be condensed with carbonyl compounds to form intermediates, which after nucleophilic addition and cleavage of the protecting group, yield chiral amines. This is crucial for creating substances with specific optical activities.

Enzyme Inhibition Studies

Certain derivatives of tert-butyl N-(benzylsulfamoyl)carbamate act as selective inhibitors in enzyme activity. This characteristic is vital for developing novel inhibitors in biochemistry, particularly for therapeutic applications where controlling enzyme activity is necessary.

Protecting Group in Peptide Synthesis

The tert-butyl group within the compound serves as a protecting group for the nitrogen atom in peptide synthesis. This is essential when synthesizing peptides with specific sequences, as it prevents unwanted reactions at the amine site during the coupling of amino acids.

Molecular Structure Analysis

The molecular structure of tert-butyl N-(benzylsulfamoyl)carbamate includes a tert-butyl group attached to a carbamate moiety. This structure can be modified to introduce various functional groups, making it a versatile building block in organic synthesis.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, serving as a precursor for further functionalization. For instance, it can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, which are valuable in synthetic chemistry.

Development of Cytotoxic Agents

Derivatives of tert-butyl N-(benzylsulfamoyl)carbamate have been used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which is related to natural products with cytotoxic activity against human carcinoma cell lines .

Novel Material Synthesis

The compound’s properties make it suitable for synthesizing novel materials, such as polymers or coatings, where the introduction of sulfamoyl and carbamate groups can impart unique characteristics like increased stability or specific interactions with other substances .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590852 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

CAS RN |

147000-78-0 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)